3,4-Dimethoxybenzene-1-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

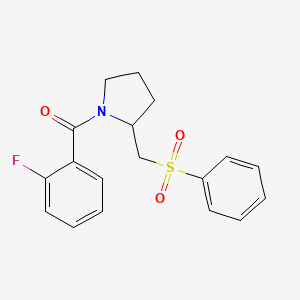

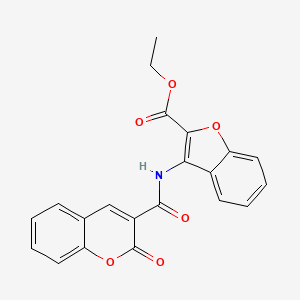

3,4-Dimethoxybenzene-1-sulfonyl fluoride is a chemical compound with the linear formula C8H9FO4S . It is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H9FO4S/c1-12-7-4-3-6 (14 (9,10)11)5-8 (7)13-2/h3-5H,1-2H3 . The molecular weight of this compound is 220.22 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it’s known that sulfonyl fluorides participate in Sulfur (VI) Fluoride Exchange (SuFEx) reactions . These reactions have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Detection

Indirect Exposure and Environmental Burden : A study by D’eon and Mabury (2011) discussed the complexity of fluorochemical contamination in humans, highlighting the significant source of exposure to perfluorooctane sulfonyl fluoride (POSF) and its derivatives before the year 2000. This research underlines the importance of understanding the environmental pathways and human exposure to fluorochemicals, including indirect exposure through biotransformation of commercial fluorochemicals (D’eon & Mabury, 2011).

Analysis of Fluoroalkylether Substances : Munoz et al. (2019) provided a critical review on the analysis of emerging fluoroalkylether compounds, discussing the environmental and biomonitoring sample analysis advancements. This research is essential for understanding the fate, behavior, and potential risks of novel fluoroalkylether substances, including the analytical challenges in detecting these compounds (Munoz et al., 2019).

Chemical Behavior and Degradation

- Microbial Degradation of Polyfluoroalkyl Chemicals : Liu and Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, offering insights into the environmental fate and degradation pathways of these compounds. Understanding the biodegradation mechanisms of polyfluoroalkyl substances, including sulfonates, is crucial for assessing their environmental impact and persistence (Liu & Avendaño, 2013).

Applications in Chemical Synthesis

- Use in Transition Metal-Catalyzed Reactions : Hoegermeier and Reissig (2009) discussed the advantages of using fluorinated sulfonates, such as nonafluorobutanesulfonates, in transition metal-catalyzed reactions. This study highlights the utility of fluorinated reagents in enhancing the efficiency and selectivity of chemical syntheses, potentially including derivatives like 3,4-Dimethoxybenzene-1-sulfonyl fluoride (Hoegermeier & Reissig, 2009).

Safety and Hazards

Zukünftige Richtungen

Sulfonyl fluorides, including 3,4-Dimethoxybenzene-1-sulfonyl fluoride, have found widespread applications in various fields. Recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides have opened new horizons for the synthesis of sulfonyl fluorides .

Wirkmechanismus

Mode of Action

Sulfonyl fluorides are known to act as electrophiles, reacting with nucleophilic amino acid residues in proteins . This can lead to changes in the protein’s function, potentially influencing various biological processes .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 1.62, suggesting it could be distributed widely in the body .

Result of Action

As a sulfonyl fluoride, it may modify proteins and potentially alter their function . This could have a variety of downstream effects, depending on the specific proteins and pathways involved .

Eigenschaften

IUPAC Name |

3,4-dimethoxybenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEVVNNKUAEPJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95546-50-2 |

Source

|

| Record name | 95546-50-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2820260.png)

![3,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2820268.png)

![1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2820270.png)

![9-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2820280.png)

![4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2820281.png)